molecular formula C15H15BrZn B14872841 4-(2-i-Propylphenyl)phenylZinc bromide

4-(2-i-Propylphenyl)phenylZinc bromide

Cat. No.: B14872841
M. Wt: 340.6 g/mol
InChI Key: OSXHESBTUGKHGC-UHFFFAOYSA-M
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Description

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE in THF, a common solvent in organic chemistry. Organozinc compounds are known for their reactivity and are often used in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-(2-ISO-PROPYLPHENYL)PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4(2ISOPROPYLPHENYL)PHENYLBr+Zn4(2ISOPROPYLPHENYL)PHENYLZnBr4-(2-ISO-PROPYLPHENYL)PHENYLBr + Zn \rightarrow 4-(2-ISO-PROPYLPHENYL)PHENYLZnBr 4−(2−ISO−PROPYLPHENYL)PHENYLBr+Zn→4−(2−ISO−PROPYLPHENYL)PHENYLZnBr

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Organic Halides: Reactants in cross-coupling reactions.

    Inert Atmosphere: To prevent oxidation and moisture interference.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary product is typically a new carbon-carbon bond formed between the phenyl group and the organic halide.

Scientific Research Applications

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the development of new drug candidates.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the formation of the new carbon-carbon bond. The zinc atom acts as a nucleophile, attacking the electrophilic carbon atom of the organic halide, leading to the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the isopropyl group.

    Benzylzinc Bromide: Contains a benzyl group instead of the phenyl group.

    Cyclohexylzinc Bromide: Contains a cyclohexyl group instead of the phenyl group.

Uniqueness

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it can undergo. This structural feature can provide different steric and electronic properties compared to other organozinc compounds, making it suitable for specific applications in organic synthesis and catalysis.

Properties

Molecular Formula

C15H15BrZn

Molecular Weight

340.6 g/mol

IUPAC Name

bromozinc(1+);1-phenyl-2-propan-2-ylbenzene

InChI

InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OSXHESBTUGKHGC-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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